Scaffold Hybridization: Combining CSF-1R and FGFR Pharmacophores in a Single Entity
The target compound is a structural hybrid of two independently validated kinase-inhibitor pharmacophores. The 5-methylisoxazole-3-carboxamide core alone has been optimized to achieve CSF-1R IC50 values as low as 0.8 nM in fluorescence polarization assays (e.g., US8674100, compound 52) [1]. Meanwhile, the furan-2-yl-imidazole-ethyl substructure, when paired with a 2-methylbenzamide group, yields FIIN-2, an irreversible pan-FGFR inhibitor with IC50 values of 3.1-45 nM . No public dataset quantifies the activity of the hybrid molecule; however, the distinct SAR requirements of each motif raise the possibility of a dual-targeting or selectivity-shifted profile that is unobtainable with either pharmacophore alone.
| Evidence Dimension | Kinase inhibition (IC50) – structural inference from pharmacophore components |
|---|---|
| Target Compound Data | Not empirically determined in accessible literature |
| Comparator Or Baseline | CSF-1R inhibitor (US8674100, compound 52): IC50 0.8 nM [1]; FGFR inhibitor FIIN-2: IC50 3.1-45 nM |
| Quantified Difference | Cannot be calculated; target compound lacks disclosed bioactivity data |
| Conditions | Fluorescence polarization competition immunoassay (CSF-1R) [1]; TR-FRET biochemical assay (FGFR) |
Why This Matters
The hybrid structure represents a unique chemical starting point for probe discovery that cannot be replicated by purchasing either pharmacophore component alone, making it a potentially valuable scaffold for phenotypic or selectivity screening campaigns.
- [1] BindingDB. BDBM119039: CSF-1R IC50 0.8 nM for compound from US8674100/9221797. Fluorescence polarization competition immunoassay. View Source
